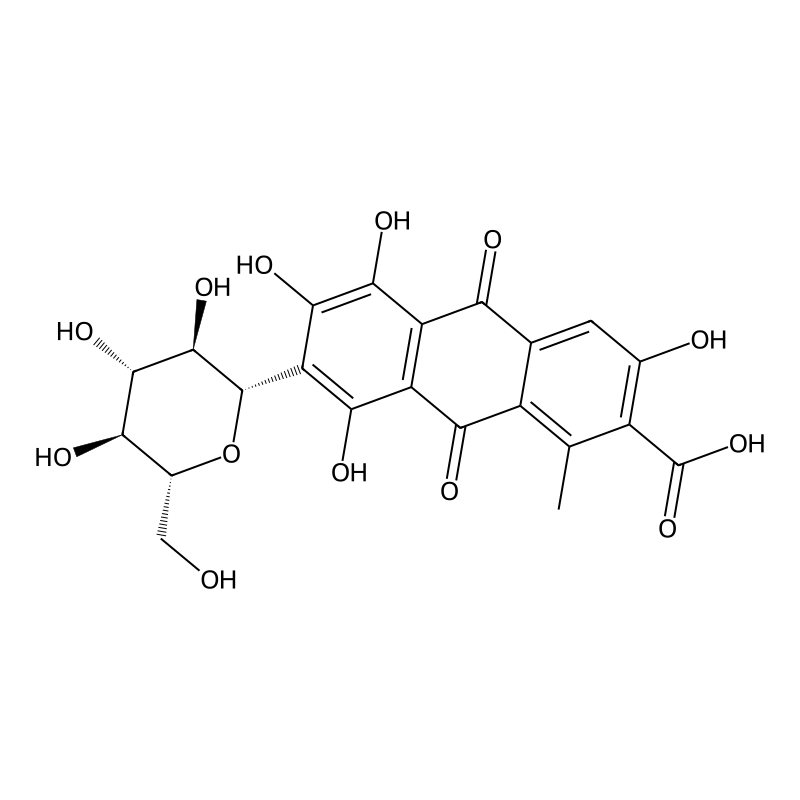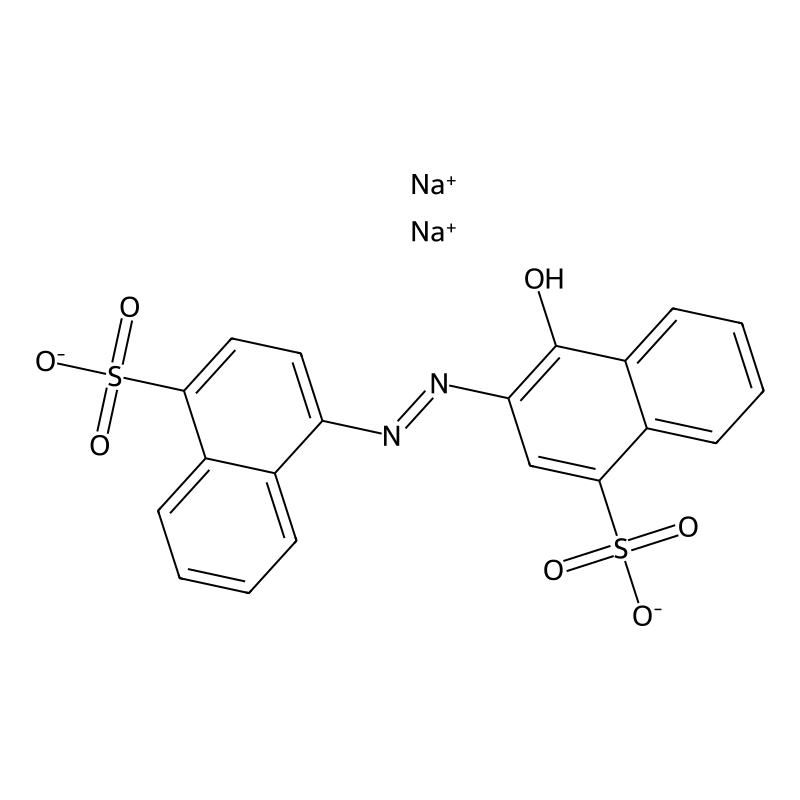Food Additive Standards
CAS No.:2611-82-7
Molecular Formula:C20H14N2NaO10S3
Molecular Weight:561.5 g/mol
Availability:
In Stock
CAS No.:1166-52-5
Molecular Formula:C19H30O5
Molecular Weight:338.4 g/mol
Availability:
In Stock
CAS No.:1260-17-9
Molecular Formula:C22H20O13
Molecular Weight:492.4 g/mol
Availability:
In Stock
CAS No.:7681-57-4
Molecular Formula:H2NaO5S2
Molecular Weight:169.14 g/mol
Availability:
In Stock
CAS No.:3567-69-9
Molecular Formula:C20H14N2NaO7S2
Molecular Weight:481.5 g/mol
Availability:
In Stock
CAS No.:7757-83-7
Molecular Formula:Na2SO3
Na2O3S
Na2O3S
Molecular Weight:126.05 g/mol
Availability:
In Stock





